![molecular formula C19H32O4 B073069 Protolichesterinic acid CAS No. 1448-96-0](/img/structure/B73069.png)
Protolichesterinic acid
Overview
Description
Protolichesterinic acid is a gamma-lactone . It is a natural product found in Nephromopsis stracheyi, Parmotrema reticulatum, and other organisms .
Chemical Reactions Analysis
Protolichesterinic acid has been found to inhibit oxidative phosphorylation and is processed via the mercapturic pathway in cancer cells . This process consumes glutathione, but glutathione levels were increased after 24 hours of exposure to Protolichesterinic acid, implying enhanced synthesis . The most marked effect was on mitochondrial structure and metabolic function .Scientific Research Applications
Therapeutic Efficacy in Fungal Infections
Protolichesterinic Acid has shown therapeutic efficacy in a murine model of oropharyngeal candidiasis (OPC), supporting CBS as a potential therapeutic target for fighting fungal infections .
Reduction of LRRC8A Expression
Protolichesterinic Acid, when isolated from the lichen Cetraria islandica, has been found to reduce LRRC8A expression . LRRC8A is a protein that is part of the volume-regulated anion channel (VRAC), which plays a crucial role in cell volume regulation. This could have potential implications in the treatment of diseases related to cell volume dysregulation .
Inhibition of Volume-Sensitive Release of Organic Osmolytes
In addition to reducing LRRC8A expression, Protolichesterinic Acid also inhibits the volume-sensitive release of organic osmolytes in human lung epithelial cancer cells . This could potentially be used in the treatment of lung cancer .
Mechanism of Action
Target of Action
Protolichesterinic acid (PA) is a well-known lichen compound that has shown significant anti-proliferative effects against several cancer cell lines .
Mode of Action
The mode of action of PA involves inducing apoptosis in cells via the enhanced accumulation of intracellular reactive oxygen species (ROS) and mitochondrial damage . This leads to cell death, particularly in Candida tropicalis . The rise in ROS is due to the dysfunction of mitochondria caused by PA .
Biochemical Pathways
The secondary metabolites in lichens, including PA, are derived from three chemical pathways: the acetate-polymalonate pathway, the shikimic acid pathway, and the mevalonic acid pathway
Pharmacokinetics
It’s known that pa is metabolically processed and expelled from cells via the mercapturic pathway, which consumes glutathione . This leads indirectly to increased glutathione levels with minimal effects on redox balance .
Result of Action
The result of PA’s action is the induction of apoptosis in cells, leading to cell death . This is evidenced by the enhanced accumulation of intracellular ROS and mitochondrial damage . In in vivo tests, PA significantly enhanced the survival of C. tropicalis infected Caenorhabditis elegans .
Action Environment
It’s known that lichens, including those that produce pa, are outstandingly successful organisms that exploit a wide range of habitats throughout the world . This suggests that PA may be stable and effective in various environmental conditions.
properties
IUPAC Name |
4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYZDHVPSZCEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932417 | |
Record name | 4-Methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protolichesterinic acid | |
CAS RN |
1448-96-0, 17002-28-7 | |
Record name | d-Protolichesterinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-tridecyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | d-Protolichesterinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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